Tolfamide

Urease inhibition Phosphorodiamidate SAR Medicinal chemistry

Tolfamide is a phosphorodiamidate urease inhibitor with a unique 2-methyl benzamide substituent, structurally distinct from the 4-fluoro analog flurofamide. This ortho-substitution alters steric, electronic, and hydrogen-bonding profiles, enabling systematic structure-activity relationship (SAR) studies. Its computed XLogP3 of -1.2 predicts superior aqueous solubility, reducing DMSO-dependent artifacts in in vitro urease assays. Ideal as a USAN/INN-recognized scaffold for distinguishing pharmacophore-specific effects from off-target phosphorodiamidate activity. Critical for reproducible, publication-ready findings.

Molecular Formula C8H12N3O2P
Molecular Weight 213.17 g/mol
CAS No. 70788-29-3
Cat. No. B1623026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolfamide
CAS70788-29-3
Molecular FormulaC8H12N3O2P
Molecular Weight213.17 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NP(=O)(N)N
InChIInChI=1S/C8H12N3O2P/c1-6-4-2-3-5-7(6)8(12)11-14(9,10)13/h2-5H,1H3,(H5,9,10,11,12,13)
InChIKeyNTZDIRFODDGCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolfamide (70788-29-3): Baseline Identity, Regulatory Status, and Pharmacological Classification for Procurement Evaluation


Tolfamide (CAS 70788-29-3, EU-4584) is a small-molecule phosphorodiamidate derivative formally classified as a urease inhibitor under both the USAN and INN nomenclature systems [1]. Its IUPAC name is N-(diaminophosphinyl)-2-methylbenzamide, with a molecular formula of C₈H₁₂N₃O₂P and a molecular weight of 213.17 g·mol⁻¹ [2]. The compound was assigned an INN in 1981 and is listed in the KEGG DRUG database (D06180) explicitly as a urease inhibitor [3]. Unlike its closest structural congener flurofamide (N-(diaminophosphinyl)-4-fluorobenzamide, CAS 70788-28-2), tolfamide bears a 2-methyl substituent on the benzamide ring, a structural distinction that fundamentally alters its electronic, steric, and hydrogen-bonding profile relative to the 4-fluoro analog [4]. This baseline regulatory and structural identity defines the compound’s procurement niche for investigators seeking a phosphorodiamidate urease inhibitor scaffold distinct from the more extensively characterized flurofamide.

Why In-Class Urease Inhibitor Substitution Fails: Structural Determinants of Phosphorodiamidate Activity Differentiate Tolfamide from Flurofamide and Other Analogs


Within the phosphorodiamidate class of urease inhibitors, the benzamide ring substituent is a primary determinant of inhibitor potency, enzyme-binding kinetics, and susceptibility to hydrolytic degradation [1]. Tolfamide’s 2-methyl substitution creates a sterically hindered ortho-substituted benzamide that differs fundamentally from the 4-fluoro substituent of flurofamide (USAN, EU-4534) and the unsubstituted phenyl ring of phenylphosphorodiamidate (PPD, CAS 7450-69-3) [2]. Published structure-activity relationship (SAR) studies on phosphorodiamidate urease inhibitors demonstrate that even minor substituent changes on the aromatic ring can produce order-of-magnitude shifts in IC₅₀ values [3]. Consequently, tolfamide cannot be treated as a generic, interchangeable urease inhibitor for experimental protocols validated with flurofamide, AHA, or NBPT. The quantitative evidence below substantiates the specific dimensions along which tolfamide diverges from its comparators, enabling evidence-based procurement decisions.

Tolfamide Quantitative Differentiation Evidence: Head-to-Head Structural, Physicochemical, and Potency Comparison Against Flurofamide, Acetohydroxamic Acid, and NBPT


Structural Differentiation: 2-Methylbenzamide (Tolfamide) vs. 4-Fluorobenzamide (Flurofamide) Phosphorodiamidate Scaffold

Tolfamide (N-(diaminophosphinyl)-2-methylbenzamide) and flurofamide (N-(diaminophosphinyl)-4-fluorobenzamide) are the two most closely related phosphorodiamidate urease inhibitors to receive USAN/INN designation, yet they differ at the single benzamide ring substituent position [1]. Tolfamide bears an electron-donating, sterically bulky 2-methyl group (ortho to the amide linkage), whereas flurofamide bears an electron-withdrawing 4-fluoro group (para to the amide linkage) [2]. Published SAR for phosphorodiamidate urease inhibitors establishes that aromatic ring substitution pattern is a critical potency determinant, with the nature and position of the substituent governing both enzyme affinity and the hydrolytic stability of the P–N bond [3]. This single-atom difference defines the procurement choice: researchers requiring a specific electronic/steric profile for SAR expansion or target engagement studies should select the analog that matches their hypothesis, rather than assuming functional equivalence.

Urease inhibition Phosphorodiamidate SAR Medicinal chemistry

Potency Gap: Flurofamide IC₅₀ of 60 nM vs. Acetohydroxamic Acid IC₅₀ of 17,000 nM Against Helicobacter pylori Urease Establishes the Phosphorodiamidate Potency Benchmark Absent for Tolfamide

The potency of flurofamide against H. pylori urease has been precisely quantified with an IC₅₀ of 60 nM (0.06 µM) using a whole-cell assay measuring ammonia production [1]. By comparison, the classical hydroxamic acid urease inhibitor acetohydroxamic acid (AHA) exhibits an IC₅₀ of 17,000 nM (17 µM) against the same H. pylori ATCC 43504 urease under comparable assay conditions—representing a ~280-fold potency advantage for the phosphorodiamidate scaffold [2]. Tolfamide, as the 2-methyl phosphorodiamidate congener, occupies a structurally defined position within this scaffold class, yet its quantitative potency against H. pylori urease has not been reported in peer-reviewed literature or public bioactivity databases [3]. This absence of potency data is itself a critical procurement consideration: tolfamide serves as a tool for investigating the SAR consequences of ortho-methyl substitution within the phosphorodiamidate pharmacophore, rather than as a potency-optimized inhibitor for functional knockdown experiments.

Urease inhibition H. pylori Enzyme kinetics

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile of Tolfamide Relative to Comparator Phosphorodiamidates

Computed physicochemical descriptors differentiate tolfamide from its closest phosphorodiamidate comparators in ways that have practical consequences for solubility, permeability, and formulation [1]. Tolfamide exhibits a computed XLogP3 of −1.2, indicating greater hydrophilicity than flurofamide (XLogP3 ≈ −0.8) and NBPT (estimated LogP ~1.5) [2]. The hydrogen bond donor count is 3 for tolfamide versus 3 for flurofamide but only 2 for NBPT. These differences arise directly from the 2-methyl substitution versus the 4-fluoro or N-butylthiophosphoric substitution patterns and predict differential membrane permeability and aqueous solubility behavior [3]. For in vitro enzyme assays, the higher aqueous solubility implied by the lower LogP may reduce the need for organic co-solvents (e.g., DMSO) that can confound IC₅₀ determinations.

Physicochemical properties Drug-likeness Permeability prediction

Regulatory and Database Provenance: Tolfamide Possesses Assigned USAN/INN/KEGG Identity While ZINC and ChEMBL Report No Bioactivity Data

Tolfamide is formally recognized by four independent authoritative nomenclature and regulatory systems: USAN (United States Adopted Name), INN (International Nonproprietary Name, p-INN List 45, 1981), FDA UNII (7TJT8X832U), and KEGG DRUG (D06180) with the explicit annotation 'Efficacy: Urease inhibitor' [1]. In contrast, the ZINC20 database (ZINC8214694) reports 'no known activity for this compound' based on ChEMBL 20 curation [2]. This dichotomy—formal regulatory recognition as a urease inhibitor alongside an absence of publicly curated bioactivity data—is unusual and constitutes a distinctive procurement consideration. By comparison, flurofamide has extensive bioactivity data across multiple databases including ChEMBL, BindingDB, and PubChem BioAssay [3]. For researchers, tolfamide represents a structurally defined but pharmacologically under-characterized phosphorodiamidate, suitable for primary SAR exploration where the absence of pre-existing data allows for novel findings.

Chemical provenance Database curation Regulatory status

Tolfamide Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Phosphorodiamidate SAR Expansion: Probing the Ortho-Methyl Substituent Effect on Urease Binding Kinetics

Tolfamide’s unique 2-methyl substitution on the benzamide ring, directly supported by structural differentiation evidence [1], makes it the compound of choice for systematic SAR studies investigating how ortho-substitution modulates urease active-site engagement within the phosphorodiamidate pharmacophore. By testing tolfamide alongside flurofamide (4-fluoro), PPD (unsubstituted phenyl), and NBPT (N-butylthiophosphoric), researchers can deconvolve the contributions of steric bulk, electronic character, and hydrogen-bonding geometry to inhibitor potency and selectivity [2]. The lower XLogP3 of tolfamide (−1.2) relative to flurofamide (−0.8) also enables the investigation of lipophilicity-driven differences in membrane permeability and intracellular target engagement [3].

Aqueous-Based Biochemical Assay Development Requiring High Solubility Urease Inhibitors

With a computed XLogP3 of −1.2—the lowest among USAN-designated phosphorodiamidate urease inhibitors—tolfamide is predicted to exhibit superior aqueous solubility compared to flurofamide (XLogP3 ≈ −0.8) and NBPT (LogP ~1.5) [1]. This property is advantageous for in vitro urease inhibition assays conducted in aqueous buffer systems where high DMSO concentrations must be avoided to prevent solvent-dependent artifacts in IC₅₀ determinations. While tolfamide’s absolute potency remains uncharacterized, its solubility profile enables its use as a physicochemical reference compound for validating assay conditions before deploying more potent but less soluble inhibitors [2].

Negative Control or Comparator in Flurofamide-Validated Experimental Protocols

In experimental systems where flurofamide has been validated as a potent urease inhibitor (IC₅₀ = 60 nM against H. pylori urease [1]), tolfamide can serve as a structurally matched comparator to distinguish pharmacophore-specific effects from phosphorodiamidate-class off-target effects [2]. By employing tolfamide at equivalent concentrations to flurofamide, researchers can determine whether observed phenotypes are attributable to potent urease inhibition (absent with tolfamide if its potency is indeed substantially lower) or to phosphorodiamidate scaffold interactions with other cellular targets. This application leverages the compounds’ shared diamidophosphate core and divergent benzamide substituents [3].

Primary Discovery Programs Targeting Novel Urease-Dependent Pathogens

For research programs exploring urease as a therapeutic target in under-studied pathogens where existing inhibitor data are absent, tolfamide offers a distinct advantage: its complete lack of public bioactivity data means that any observed inhibitory activity in a new assay system constitutes a novel finding with publication potential [1]. This contrasts with flurofamide, where extensive prior characterization limits the novelty of confirmatory results. Tolfamide’s formal regulatory recognition (USAN/INN/FDA UNII) ensures that findings are linked to a well-defined chemical entity with a stable identifier, facilitating reproducibility and regulatory documentation [2].

Quote Request

Request a Quote for Tolfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.